molecular formula C7H3BrIN B2397682 2-Bromo-3-iodobenzonitrile CAS No. 1261498-04-7

2-Bromo-3-iodobenzonitrile

Cat. No.: B2397682
CAS No.: 1261498-04-7
M. Wt: 307.916
InChI Key: NCLLERKBEKFBPX-UHFFFAOYSA-N
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Description

2-Bromo-3-iodobenzonitrile is an organic compound with the molecular formula C7H3BrIN It is a halogenated benzonitrile derivative, characterized by the presence of both bromine and iodine atoms attached to a benzene ring, along with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3-iodobenzonitrile can be synthesized through a multi-step process involving the halogenation of benzonitrile derivatives. One common method involves the bromination of 3-iodobenzonitrile using bromine in the presence of a suitable catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-iodobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Boron Reagents: Employed in Suzuki-Miyaura coupling reactions to introduce new functional groups.

    Reducing Agents: Such as lithium aluminum hydride, used to reduce the nitrile group to an amine.

Major Products Formed

    Aryl or Alkyl Derivatives: Formed through coupling reactions.

    Amines: Produced by the reduction of the nitrile group.

Scientific Research Applications

2-Bromo-3-iodobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-iodobenzonitrile depends on the specific reactions it undergoes. In coupling reactions, the halogen atoms are activated by palladium catalysts, facilitating the formation of new carbon-carbon bonds. The nitrile group can interact with various nucleophiles, leading to the formation of different functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromo-3-iodoacetophenone
  • 2-Amino-5-bromo-3-iodobenzamide

Uniqueness

2-Bromo-3-iodobenzonitrile is unique due to the presence of both bromine and iodine atoms on the benzene ring, which imparts distinct reactivity compared to other halogenated benzonitriles. This dual halogenation allows for selective functionalization and the formation of diverse derivatives through various chemical reactions .

Properties

IUPAC Name

2-bromo-3-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrIN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLLERKBEKFBPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261498-04-7
Record name 2-Bromo-3-iodobenzonitrile
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